

Safety, handling, and MSDS for 1-(2-Methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Methoxybenzoyl)piperazine**

Cat. No.: **B174028**

[Get Quote](#)

An In-depth Technical Guide on the Safety, Handling, and MSDS for **1-(2-Methoxybenzoyl)piperazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxybenzoyl)piperazine is a chemical compound frequently utilized in pharmaceutical research and drug development as a synthetic intermediate and a scaffold for various biologically active molecules. A thorough understanding of its safety profile, proper handling procedures, and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for **1-(2-Methoxybenzoyl)piperazine**, with a focus on quantitative data, experimental protocols, and clear visual workflows to support researchers in its safe and effective use.

Physicochemical and Toxicological Data

While specific quantitative toxicological data for **1-(2-Methoxybenzoyl)piperazine** is not readily available in published literature, the following tables summarize its known physicochemical properties and provide toxicological data for the parent compound, piperazine, to offer a comparative context for its potential hazards.

Table 1: Physicochemical Properties of 1-(2-Methoxybenzoyl)piperazine

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1]
Molecular Weight	192.26 g/mol	[1]
Appearance	Low melting solid, Clear	[2]
Melting Point	35 - 38 °C / 95 - 100.4 °F	[2]
Boiling Point	130 - 133 °C / 266 - 271.4 °F @ 0.1 mmHg	[2]
Flash Point	> 110 °C / > 230 °F	[2]
Solubility	Soluble in DMF, DMSO, and Ethanol	[3]

Table 2: Toxicological Data for Piperazine (Parent Compound)

Disclaimer: The following data is for the parent compound, piperazine, and should be used as a surrogate for estimating the potential toxicity of **1-(2-Methoxybenzoyl)piperazine**. The actual toxicity of the title compound may vary.

Metric	Value	Species	Route	Reference
LD50 (Oral)	2600 mg/kg bw	Rat (Sprague Dawley)	Oral	[4]
LD50 (Dermal)	8300 mg/kg bw	Rabbit (New Zealand White)	Dermal	[4]
LC50 (Inhalation)	5400 mg/m ³ /2 hours	Mouse	Inhalation	[4]
Acute LOAEL (Human)	110 mg/kg bw	Human	Oral	[4]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, **1-(2-Methoxybenzoyl)piperazine** is classified under the Globally Harmonized System (GHS) as follows:

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[\[5\]](#)
- Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[\[5\]](#)
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[\[5\]](#)

Signal Word: Warning[\[5\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[5\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)
- H335: May cause respiratory irritation.[\[5\]](#)

Experimental Protocols for Toxicity Assessment

The hazard classifications of **1-(2-Methoxybenzoyl)piperazine** are determined through standardized toxicological testing. Below are detailed methodologies for key experiments relevant to its identified hazards.

Skin Irritation Testing (Modified Draize Test)

The potential for a substance to cause skin irritation is often assessed using a method based on the Draize test.

Objective: To determine the potential of a test substance to induce reversible inflammatory changes in the skin.

Methodology:

- Animal Model: Albino rabbits are typically used due to their sensitive skin.

- Preparation: A small area on the back of the rabbit is clipped free of fur 24 hours before the test.
- Application: 0.5 g of the solid test substance (or 0.5 mL if liquid) is applied to the shaved skin and covered with a gauze patch.
- Exposure: The patch is left in place for a 4-hour exposure period.
- Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.
- Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe irritation). The scores for erythema and edema are added to calculate a primary irritation index.

In Vitro Hepatotoxicity Assessment

To assess the potential for liver cell damage, in vitro assays using human liver cell lines are commonly employed.

Objective: To evaluate the cytotoxic effects of a compound on human hepatocytes.

Methodology:

- Cell Lines: Human hepatic cell lines such as HepaRG or HepG2 are cultured in appropriate media.
- Compound Exposure: The cells are incubated with varying concentrations of **1-(2-Methoxybenzoyl)piperazine** for a set period (e.g., 24 hours).
- Cell Viability Assay (MTT Assay):
 - After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

- The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance indicates reduced cell viability.
- Mechanistic Toxicity Assays:
 - ATP Levels: Cellular ATP content can be measured using luminescence-based assays to assess mitochondrial function.
 - Glutathione (GSH) Levels: Intracellular GSH levels can be quantified to evaluate oxidative stress. A depletion of GSH suggests an oxidative stress response.

Handling, Storage, and Personal Protective Equipment (PPE)

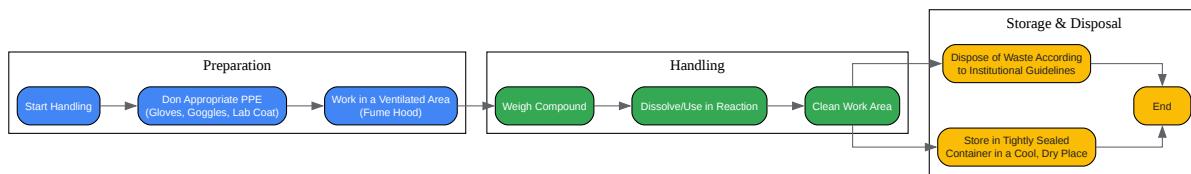
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

- Use in a well-ventilated area, preferably within a chemical fume hood.[5]
- Avoid contact with skin, eyes, and clothing.[5]
- Avoid breathing dust or fumes.[5]
- Wash hands thoroughly after handling.[5]
- Minimize dust generation and accumulation.[5]

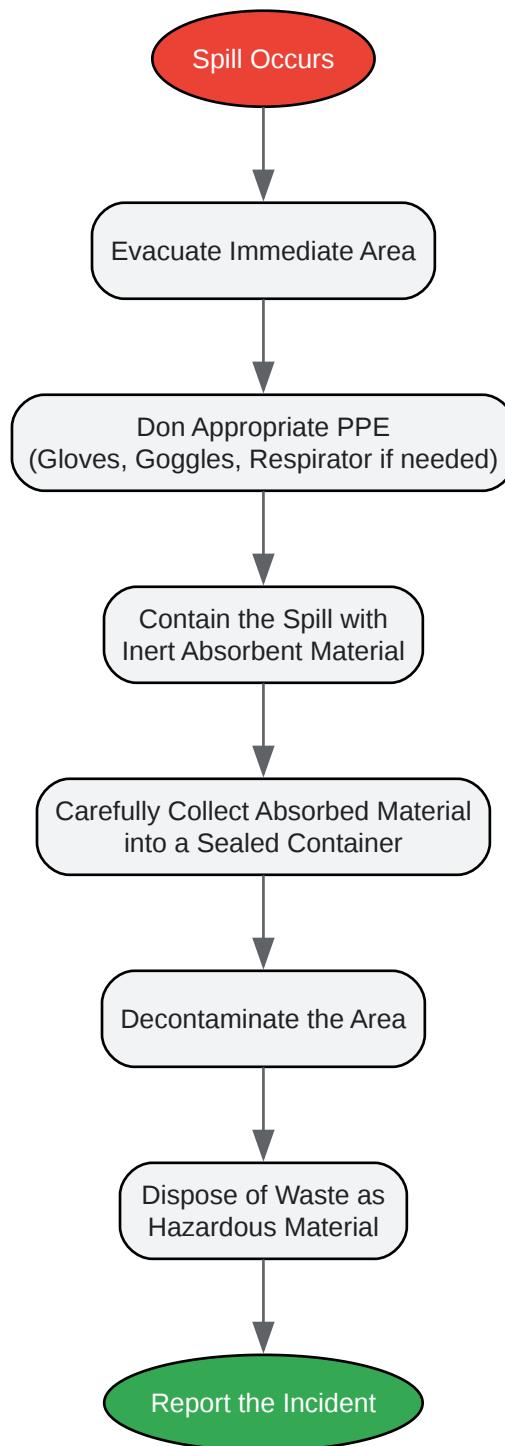
Storage:

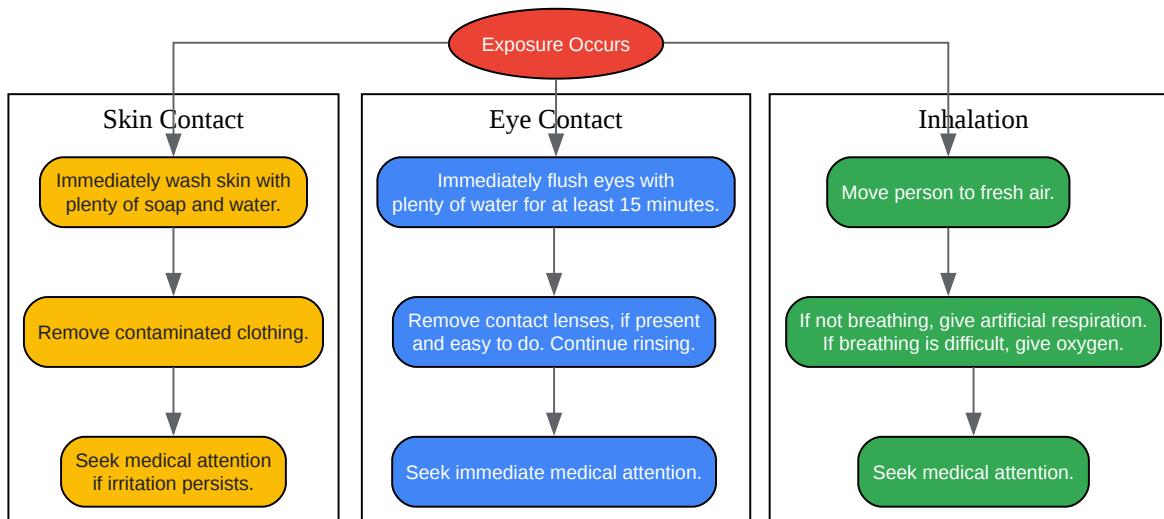
- Store in a tightly-closed container in a cool, dry place.[5]
- Keep away from sources of ignition.[5]


Personal Protective Equipment (PPE):

- Gloves: Wear appropriate chemical-resistant gloves.

- Eye Protection: Use chemical safety goggles or a face shield.[\[5\]](#)
- Skin and Body Protection: Wear a laboratory coat.
- Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.


Visual Workflows and Logical Relationships


The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling and storage of **1-(2-Methoxybenzoyl)piperazine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]

- To cite this document: BenchChem. [Safety, handling, and MSDS for 1-(2-Methoxybenzoyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174028#safety-handling-and-msds-for-1-2-methoxybenzoyl-piperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com